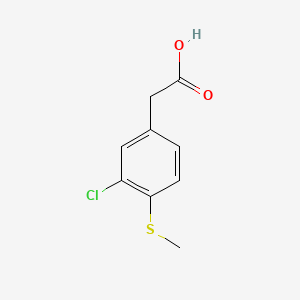

3-Chloro-4-(methylthio)phenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-4-methylsulfanylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2S/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUPIFBYMDGMPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476900 | |

| Record name | [3-Chloro-4-(methylsulfanyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87776-75-8 | |

| Record name | 3-Chloro-4-(methylthio)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87776-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Chloro-4-(methylsulfanyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 3-chloro-4-(methylthio) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-4-(methylthio)phenylacetic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-4-(methylthio)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted phenylacetic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its structural framework, featuring a carboxylic acid moiety, a thioether group, and a chlorinated aromatic ring, makes it a versatile building block for the development of novel compounds. Phenylacetic acid derivatives are known to be key intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory drugs.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, grounded in established scientific principles and data.

The presence of multiple functional groups—the carboxylic acid for amide coupling and salt formation, the thioether which can be oxidized, and the specific halogen substitution pattern on the phenyl ring—offers a rich chemical landscape for modification and incorporation into larger, more complex molecules. Understanding its core properties is crucial for its effective utilization in research and development.

Core Chemical and Physical Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 87776-75-8 | [2][3] |

| Molecular Formula | C₉H₉ClO₂S | [3] |

| Molecular Weight | 216.68 g/mol | [3][4] |

| Appearance | Off-white to white solid (predicted) | [5] |

| Melting Point | Data not available. For reference, the related 4-(methylthio)phenylacetic acid melts at 97-98 °C. | [6][7] |

| Solubility | Expected to be soluble in organic solvents and aqueous base. Phenylacetic acid is noted to be water-soluble. | [5] |

| Purity | Commercially available up to ≥95% - 99%. | [4] |

These properties are foundational for designing experimental protocols, from selecting appropriate solvent systems for reactions and purification to establishing storage conditions. The acidic nature of the carboxylic group, for instance, implies that its solubility will be highly pH-dependent.

References

- 1. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]

- 2. This compound | 87776-75-8 [chemicalbook.com]

- 3. This compound|87776-75-8--AN PharmaTech Co Ltd [anpharma.net]

- 4. cymitquimica.com [cymitquimica.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 4-(メチルチオ)フェニル酢酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Methylthiophenylacetic acid | 16188-55-9 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-(methylthio)phenylacetic Acid

This guide provides a comprehensive overview of a strategic pathway for the synthesis of 3-Chloro-4-(methylthio)phenylacetic acid, a valuable building block in medicinal chemistry and drug development. The proposed synthesis is designed for researchers, scientists, and professionals in the field, emphasizing not just the procedural steps but also the underlying chemical principles and rationale for methodological choices.

Introduction

This compound is a substituted phenylacetic acid derivative. The unique substitution pattern, featuring a chlorine atom and a methylthio group, makes it an attractive intermediate for the synthesis of various biologically active molecules. Phenylacetic acids and their analogs are known to be key components in a range of pharmaceuticals.[1] This guide will detail a robust and logical synthetic route, starting from a commercially available precursor, 3-chloro-4-(methylthio)aniline.

The chosen pathway leverages two fundamental and well-established organic transformations: the Sandmeyer reaction for the introduction of a nitrile group, followed by the hydrolysis of the nitrile to the desired carboxylic acid. This approach is selected for its reliability, scalability, and the predictable nature of the transformations involved.

Proposed Synthesis Pathway: A Two-Step Approach

The synthesis of this compound can be efficiently achieved in two primary steps starting from 3-chloro-4-(methylthio)aniline. The overall transformation is depicted below:

Caption: Proposed two-step synthesis of this compound.

Part 1: The Sandmeyer Reaction - From Amine to Nitrile

The initial step involves the conversion of the aromatic amine, 3-chloro-4-(methylthio)aniline, into the corresponding phenylacetonitrile derivative. This is accomplished via the Sandmeyer reaction, a cornerstone of aromatic chemistry for the transformation of arylamines.[2][3]

Mechanism and Rationale:

The Sandmeyer reaction proceeds through a diazonium salt intermediate.[4]

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to form a relatively unstable diazonium salt. The low temperature is crucial to prevent the premature decomposition of the diazonium salt.

-

Cyanation: The diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution.[2] The copper(I) catalyst facilitates the replacement of the diazonio group with a cyanide group, releasing nitrogen gas. This reaction is an example of a radical-nucleophilic aromatic substitution.[2] The product of this step is 2-(3-Chloro-4-(methylthio)phenyl)acetonitrile.

Experimental Protocol:

-

Step 1: Diazotization of 3-Chloro-4-(methylthio)aniline

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-chloro-4-(methylthio)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Step 2: Sandmeyer Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Cool the mixture and extract the product, 2-(3-Chloro-4-(methylthio)phenyl)acetonitrile, with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile. Further purification can be achieved by column chromatography or recrystallization.

-

Part 2: Hydrolysis of the Nitrile - The Final Step to the Acid

The second and final part of the synthesis is the hydrolysis of the newly formed nitrile group to a carboxylic acid. Both acidic and basic conditions can be employed for this transformation; however, acidic hydrolysis is often preferred for its straightforward workup.

Mechanism and Rationale:

Under acidic conditions, the nitrile is protonated, which increases the electrophilicity of the carbon atom. This is followed by nucleophilic attack by water to form an imidic acid, which then tautomerizes to an amide. The amide is subsequently hydrolyzed further to the carboxylic acid and an ammonium salt.[5][6]

Experimental Protocol:

-

Step 3: Acidic Hydrolysis of 2-(3-Chloro-4-(methylthio)phenyl)acetonitrile

-

To the crude 2-(3-Chloro-4-(methylthio)phenyl)acetonitrile, add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

-

Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

-

The solid product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash it with cold water to remove any remaining acid.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the final product in high purity.

-

Data Summary

The following table summarizes the key chemical entities involved in this synthesis pathway.

| Compound Name | Starting Material/Intermediate/Product | Molecular Formula | Molar Mass ( g/mol ) |

| 3-Chloro-4-(methylthio)aniline | Starting Material | C₇H₈ClNS | 173.66[7] |

| 2-(3-Chloro-4-(methylthio)phenyl)acetonitrile | Intermediate | C₉H₈ClNS | 197.68 |

| This compound | Final Product | C₉H₉ClO₂S | 216.68[8] |

Conclusion

The described two-step synthesis pathway, commencing with 3-chloro-4-(methylthio)aniline, presents a logical and efficient method for the preparation of this compound. By employing the well-understood Sandmeyer reaction followed by nitrile hydrolysis, this approach offers a reliable route for obtaining this valuable synthetic intermediate. The detailed protocols and mechanistic explanations provided in this guide are intended to equip researchers with the necessary information to successfully implement this synthesis in a laboratory setting.

References

- 1. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Page loading... [guidechem.com]

- 8. This compound | 87776-75-8 [chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Profile of 3-Chloro-4-(methylthio)phenylacetic acid

The guide is structured to provide not just the data, but the underlying scientific reasoning, empowering researchers to interpret their own experimental results with confidence. We will delve into the expected features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Molecular Structure and Overview

Before dissecting the spectroscopic data, it is essential to visualize the molecule's structure. The arrangement of the functional groups—a carboxylic acid, a chloro group, and a methylthio group on a phenylacetic acid scaffold—dictates the entire spectroscopic output.

Caption: Molecular structure of 3-Chloro-4-(methylthio)phenylacetic acid.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and pinpoint the location of functional groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be highly informative, with distinct signals for the aromatic, methylene, methyl, and carboxylic acid protons. The predictions below are based on analysis of substituent effects and data from analogous compounds such as 3-chloro-4-hydroxyphenylacetic acid[1] and 4-(methylthio)phenylacetic acid[2].

-

Aromatic Protons (δ 7.0-7.4 ppm): The three protons on the benzene ring will present as a complex but interpretable pattern.

-

H-5: This proton is ortho to the methylthio group and meta to the chloro and alkyl groups. It is expected to be a doublet, coupled to H-6, appearing around δ 7.2-7.3 ppm .

-

H-2: This proton is ortho to the alkyl side chain and meta to the chloro group. It will likely appear as a doublet around δ 7.3-7.4 ppm .

-

H-6: This proton is ortho to both the chloro and alkyl groups. It should appear as a doublet of doublets, coupled to H-2 and H-5, around δ 7.0-7.1 ppm .

-

-

Methylene Protons (-CH₂-) (δ ~3.6 ppm): The two protons of the methylene bridge between the phenyl ring and the carboxyl group are chemically equivalent and have no adjacent protons, thus they will appear as a sharp singlet at approximately δ 3.6 ppm . This is a characteristic signal for phenylacetic acids.[3]

-

Methyl Protons (-SCH₃) (δ ~2.5 ppm): The three protons of the methylthio group are equivalent and will give rise to a singlet at around δ 2.5 ppm .

-

Carboxylic Acid Proton (-COOH) (δ >10 ppm): This proton will appear as a broad singlet at a high chemical shift, typically above δ 10 ppm , and its position can be highly dependent on concentration and solvent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | > 10.0 | Broad Singlet |

| H-2 (Aromatic) | 7.3 - 7.4 | Doublet |

| H-5 (Aromatic) | 7.2 - 7.3 | Doublet |

| H-6 (Aromatic) | 7.0 - 7.1 | Doublet of Doublets |

| -CH₂- | ~ 3.6 | Singlet |

| -SCH₃ | ~ 2.5 | Singlet |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing a count of all unique carbon atoms and information about their electronic environment.

-

Carbonyl Carbon (-C=O) (δ ~175-178 ppm): Carboxylic acid carbonyls are characteristically found in this downfield region.

-

Aromatic Carbons (δ ~125-140 ppm): Six distinct signals are expected.

-

The carbons directly attached to the electron-withdrawing chlorine (C-3) and the electron-donating, yet electronegative, sulfur (C-4) will be significantly shifted. C-4 is expected around δ 138-140 ppm , while C-3 will be around δ 130-132 ppm .

-

The carbon attached to the acetic acid moiety (C-1) will be found around δ 133-135 ppm .

-

The remaining CH carbons (C-2, C-5, C-6) will appear in the δ 125-130 ppm range.

-

-

Methylene Carbon (-CH₂-) (δ ~40-42 ppm): This aliphatic carbon will be found in the typical range for a benzylic methylene group.

-

Methyl Carbon (-SCH₃) (δ ~15-17 ppm): The methylthio carbon is expected at a relatively upfield position.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C =O | 175 - 178 |

| C -4 (Ar-S) | 138 - 140 |

| C -1 (Ar-CH₂) | 133 - 135 |

| C -3 (Ar-Cl) | 130 - 132 |

| C -2, C -5, C -6 (Ar-H) | 125 - 130 |

| -C H₂- | 40 - 42 |

| -SC H₃ | 15 - 17 |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups.

The IR spectrum of this compound is expected to be dominated by the carboxylic acid moiety.

-

O-H Stretch (3300-2500 cm⁻¹): A very broad and strong absorption band characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

C-H Stretches (3100-3000 cm⁻¹ and 2950-2850 cm⁻¹): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene and methyl groups will be just below 3000 cm⁻¹.

-

C=O Stretch (1720-1700 cm⁻¹): A very strong, sharp absorption corresponding to the carbonyl of the carboxylic acid.

-

C=C Stretches (1600-1450 cm⁻¹): Several medium to sharp bands indicating the aromatic ring.

-

C-O Stretch (1320-1210 cm⁻¹): A strong band associated with the carboxylic acid C-O bond.

-

Fingerprint Region (< 1000 cm⁻¹): This region will contain complex vibrations, including the C-S and C-Cl stretches, which are useful for confirmatory identification.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Aromatic CH | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic CH | C-H Stretch | 2950 - 2850 | Medium |

| Carboxylic Acid | C=O Stretch | 1720 - 1700 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Strong |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

| Aryl-Cl | C-Cl Stretch | ~700-800 | Medium |

| Thioether | C-S Stretch | ~600-700 | Medium |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

The molecular formula is C₉H₉ClO₂S, giving a monoisotopic mass of approximately 216.00 g/mol .

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 216 . A crucial feature will be the M+2 peak at m/z 218 with an intensity approximately one-third of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

-

Major Fragmentation Pathways: The primary fragmentation is expected to be benzylic cleavage, a highly favorable process. The fragmentation of the closely related 3-chloro-4-hydroxyphenylacetic acid shows a base peak from the loss of the carboxymethyl group, and a similar pattern is anticipated here.[4]

-

Loss of Carboxyl Radical (m/z 171): Cleavage of the C-C bond between the methylene group and the carbonyl, with loss of the •COOH radical (45 Da), would yield a fragment at m/z 171.

-

Benzylic Cation (m/z 171): A more likely dominant fragmentation is the formation of the substituted tropylium or benzyl cation at m/z 171 by loss of the carboxyl group. This fragment would also exhibit a chlorine isotope pattern at m/z 173.

-

Caption: Predicted primary fragmentation of this compound.

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Identity | Notes |

| 216 | 218 | [M]⁺˙ | Molecular Ion, showing characteristic 3:1 isotope ratio. |

| 171 | 173 | [M - COOH]⁺ | Benzylic cation fragment, likely the base peak. |

Part 4: Standard Experimental Methodologies

To ensure the reproducibility and accuracy of spectroscopic data, adherence to standardized protocols is paramount.

Workflow for Spectroscopic Analysis

References

An In-depth Technical Guide to 3-Chloro-4-(methylthio)phenylacetic Acid (CAS: 87776-75-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-(methylthio)phenylacetic acid, a substituted phenylacetic acid derivative of interest in synthetic and medicinal chemistry. This document delineates its physicochemical properties, detailed synthetic routes with mechanistic insights, analytical characterization methodologies, and explores its potential biological activities based on structurally related compounds. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel chemical entities and for professionals in the field of drug discovery and development.

Introduction and Physicochemical Properties

This compound belongs to the class of phenylacetic acids, a scaffold that is prevalent in numerous biologically active molecules and natural products. The unique substitution pattern, featuring a chlorine atom and a methylthio group on the phenyl ring, imparts specific electronic and steric properties that can influence its chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 87776-75-8 | [1] |

| Molecular Formula | C₉H₉ClO₂S | [1] |

| Molecular Weight | 216.68 g/mol | [1] |

| Appearance | Predicted: White to off-white solid | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water. | General knowledge |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step process starting from the readily available 2-chlorothioanisole. The following protocol is adapted from a patented synthetic route and provides a reliable method for laboratory-scale preparation[2].

Synthetic Strategy Overview

The overall synthetic pathway involves three key transformations:

-

Chloromethylation of 2-chlorothioanisole to introduce the chloromethyl group at the para position to the methylthio group.

-

Cyanation of the resulting benzyl chloride to form the corresponding phenylacetonitrile.

-

Hydrolysis of the nitrile to the final carboxylic acid.

Figure 1: Overall synthetic strategy for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Chloro-4-(methylthio)benzyl chloride (Blanc Chloromethylation)

The Blanc chloromethylation is a classic electrophilic aromatic substitution reaction that introduces a chloromethyl group onto an aromatic ring[3][4]. The reaction of 2-chlorothioanisole with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride yields the desired intermediate. The methylthio group is an ortho-, para-director, and the steric hindrance from the ortho-chloro group favors substitution at the para-position.

-

Reagents:

-

2-Chlorothioanisole

-

Paraformaldehyde

-

Zinc Chloride (ZnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

-

Procedure:

-

In a well-ventilated fume hood, combine 2-chlorothioanisole (1.0 eq), paraformaldehyde (3.3 eq), and zinc chloride (0.44 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Slowly add concentrated hydrochloric acid (5 mL per gram of 2-chlorothioanisole).

-

Heat the reaction mixture to 50-60°C with vigorous stirring for 20-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The organic phase will separate from the aqueous phase.

-

Separate the organic layer, wash it with water, and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-chloro-4-(methylthio)benzyl chloride. The crude product can be used in the next step without further purification.

-

Figure 2: Key steps in the Blanc Chloromethylation reaction.

Step 2: Synthesis of 3-Chloro-4-(methylthio)phenylacetonitrile (Cyanation)

The conversion of the benzyl chloride to the corresponding nitrile is a nucleophilic substitution reaction. While traditional methods often use toxic alkali metal cyanides, greener alternatives utilizing potassium ferrocyanide (K₄[Fe(CN)₆]) with a palladium or copper catalyst are also effective[5][6]. The protocol below is based on the patent literature using sodium cyanide[2].

-

Reagents:

-

3-Chloro-4-(methylthio)benzyl chloride

-

Sodium Cyanide (NaCN)

-

Phase-transfer catalyst (e.g., methyltributylammonium chloride)

-

Toluene

-

Water

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-chloro-4-(methylthio)benzyl chloride (1.0 eq) in toluene.

-

Add an aqueous solution of sodium cyanide (1.05 eq) and the phase-transfer catalyst (0.025 eq).

-

Heat the biphasic mixture to 80°C with vigorous stirring for 4-5 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 3-chloro-4-(methylthio)phenylacetonitrile.

-

Step 3: Synthesis of this compound (Hydrolysis)

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for its straightforward workup[7].

-

Reagents:

-

3-Chloro-4-(methylthio)phenylacetonitrile

-

Concentrated Hydrochloric Acid or Sulfuric Acid

-

Water

-

-

Procedure:

-

To the crude 3-chloro-4-(methylthio)phenylacetonitrile, add a mixture of concentrated hydrochloric acid and water (e.g., a 1:1 mixture).

-

Heat the mixture to reflux (approximately 100°C) with stirring for 5-6 hours.

-

Monitor the disappearance of the nitrile by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropyl acetate) to afford pure this compound[2].

-

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are the expected spectral data based on the analysis of its precursor and structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methyl protons of the methylthio group. Based on the data for the nitrile precursor[2], the aromatic protons will appear as a complex multiplet in the range of δ 7.1-7.3 ppm. The methylene protons (-CH₂-) adjacent to the carbonyl group are expected to appear as a singlet around δ 3.6-3.7 ppm. The methyl protons (-SCH₃) will likely be a sharp singlet around δ 2.5 ppm. The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (δ 10-12 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will provide information about all the carbon atoms in the molecule. Based on the nitrile precursor data[2] and general chemical shift knowledge, the carbonyl carbon of the carboxylic acid is expected to be in the range of δ 175-180 ppm. The aromatic carbons will resonate between δ 125-140 ppm. The methylene carbon will appear around δ 40-45 ppm, and the methyl carbon of the methylthio group will be observed at approximately δ 15 ppm.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ||

| Aromatic-H | 7.1 - 7.3 | m |

| -CH₂- | 3.6 - 3.7 | s |

| -SCH₃ | ~2.5 | s |

| -COOH | 10 - 12 | br s |

| ¹³C NMR | ||

| -COOH | 175 - 180 | |

| Aromatic-C | 125 - 140 | |

| -CH₂- | 40 - 45 | |

| -SCH₃ | ~15 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration for the carbonyl group of the carboxylic acid will appear around 1700-1725 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic protons will be seen around 2850-3100 cm⁻¹.

-

C=C stretching vibrations for the aromatic ring will be present in the 1450-1600 cm⁻¹ region.

-

The C-Cl stretching vibration will likely be in the fingerprint region, around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Electron Ionization (EI-MS): The molecular ion peak [M]⁺ is expected at m/z 216, with a characteristic isotopic pattern for one chlorine atom (M+2 peak with approximately one-third the intensity of the M peak). Fragmentation may involve the loss of the carboxyl group (-COOH) and other characteristic fragments.

Potential Biological Activity and Applications

While specific biological activity data for this compound is not extensively reported in the public domain, the phenylacetic acid scaffold and its halogenated derivatives are known to exhibit a range of biological effects.

A study on halogen derivatives of phenylacetic acid revealed that the presence of chlorine or bromine at the 3 and/or 4 positions of the phenyl ring strongly inhibited the activity of isopenicillin N synthase (IPNS) and acyl-CoA:6-APA acyltransferase (AT), two key enzymes in the penicillin biosynthetic pathway in Penicillium chrysogenum[5]. This suggests that this compound could be investigated as a potential inhibitor of these or other microbial enzymes.

Furthermore, a combinatorial library based on the structurally related 3-chloro-4-hydroxyphenylacetamide scaffold was screened for biological activity, leading to the identification of a potent inhibitor of bovine carbonic anhydrase II (bCAII)[8]. This highlights the potential of this substituted phenyl scaffold in the design of enzyme inhibitors for therapeutic applications.

The methylthio and methylsulfonyl groups are also recognized as important pharmacophores in medicinal chemistry, notably in the development of selective COX-2 inhibitors[2]. The presence of the methylthio group in the target molecule suggests that it could be a valuable intermediate for the synthesis of novel anti-inflammatory agents.

Figure 3: Conceptual map of potential biological activities and applications.

Conclusion

This compound is a synthetically accessible compound with potential for further exploration in medicinal chemistry and drug discovery. The synthetic route detailed in this guide provides a robust and scalable method for its preparation. While specific biological data is limited, the structural features of this molecule suggest that it may possess interesting enzyme inhibitory properties, warranting further investigation. This technical guide serves as a foundational resource to facilitate future research and development involving this promising chemical entity.

References

- 1. This compound | 87776-75-8 [chemicalbook.com]

- 2. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (Phenylthio)acetic acid, (4-chlorophenyl)methyl ester [webbook.nist.gov]

- 4. 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Inhibition of penicillin biosynthetic enzymes by halogen derivatives of phenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072) [hmdb.ca]

- 7. spectrabase.com [spectrabase.com]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209) [hmdb.ca]

A Technical Guide to the Solubility of 3-Chloro-4-(methylthio)phenylacetic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to in vivo bioavailability. This in-depth technical guide focuses on 3-Chloro-4-(methylthio)phenylacetic acid, a compound of interest in contemporary drug discovery. In the absence of extensive public domain data on its solubility, this document provides a comprehensive framework for understanding, predicting, and determining its solubility profile in various organic solvents. We delve into the theoretical underpinnings of solubility as dictated by the compound's unique chemical structure, present detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, and contextualize the importance of these measurements within the Biopharmaceutics Classification System (BCS). This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and optimize the physicochemical properties of this and structurally related molecules.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility can lead to low and variable bioavailability, hindering clinical efficacy and posing significant challenges for formulation development.

This compound is a substituted phenylacetic acid derivative. Its structure, featuring a carboxylic acid group, a halogen (chloro), and a thioether (methylthio) substituent, presents a unique combination of hydrophilic and lipophilic characteristics that will govern its interaction with different solvents. Understanding its solubility profile is therefore a crucial first step in its journey from a promising hit to a viable drug candidate.

Theoretical Considerations: Predicting Solubility from Molecular Structure

While empirical determination is the gold standard, a theoretical assessment of a molecule's structure can provide valuable insights into its likely solubility behavior. The solubility of this compound is a result of the interplay between its functional groups and the properties of the solvent.

-

The Phenylacetic Acid Backbone : The parent molecule, phenylacetic acid, is generally soluble in organic solvents like ethanol, ether, and chloroform, but has limited solubility in water.[1] This is due to the hydrophobic nature of the phenyl ring. The carboxylic acid group, however, is polar and capable of hydrogen bonding, which contributes to its moderate aqueous solubility.

-

Influence of the Chloro Substituent : The chlorine atom at the 3-position is an electron-withdrawing group and increases the lipophilicity of the molecule. Generally, halogenation tends to decrease aqueous solubility. In a series of related compounds, a chloro analogue exhibited somewhat reduced solubility compared to its methyl counterpart, suggesting a similar effect may be observed here.

-

Influence of the Methylthio Substituent : The methylthio (-SCH3) group at the 4-position is also lipophilic and is expected to decrease solubility in polar solvents like water. However, the sulfur atom can participate in dipole-dipole interactions, which may influence its solubility in certain organic solvents.

Based on these structural features, it is predicted that this compound will exhibit good solubility in a range of polar and non-polar organic solvents, but limited solubility in aqueous media. The precise quantitative solubility will depend on the specific solvent and the temperature.

Experimental Determination of Solubility: Protocols and Workflows

To obtain definitive solubility data, experimental measurement is essential. The following sections provide detailed protocols for two widely accepted methods for solubility determination in a drug discovery setting.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The "shake-flask" method is considered the gold standard for determining thermodynamic or equilibrium solubility.[2] It measures the concentration of a saturated solution of the compound in a given solvent after a state of equilibrium has been reached.

Experimental Protocol:

-

Materials and Equipment:

-

This compound (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dimethyl sulfoxide (DMSO))

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

-

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker in a temperature-controlled incubator and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After the incubation period, visually confirm the presence of undissolved solid.

-

To separate the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of the compound to accurately determine the concentration.

-

The solubility is reported in units such as mg/mL or mol/L.

-

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

Kinetic Solubility Determination: High-Throughput Assay

In early drug discovery, kinetic solubility assays are often employed for their high-throughput nature.[3][4] This method measures the solubility of a compound that precipitates out of a solution when an aqueous buffer is added to a stock solution of the compound in an organic solvent (typically DMSO).

Experimental Protocol:

-

Materials and Equipment:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS, at a relevant pH)

-

96-well microtiter plates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry (light scattering) or UV-Vis spectrophotometry

-

Plate shaker

-

-

Procedure (Nephelometric Method):

-

Dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution of this compound into the wells of a 96-well plate. A serial dilution in DMSO can be performed to test a range of concentrations.

-

Rapidly add the aqueous buffer to each well to achieve the final desired compound concentration and a low final DMSO concentration (typically ≤1%).

-

Mix the contents of the plate on a plate shaker for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Measure the light scattering (turbidity) in each well using a nephelometer.

-

The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed, indicating precipitation.

-

Caption: Workflow for High-Throughput Kinetic Solubility Determination.

Comparative Solubility Data of Phenylacetic Acid Derivatives

| Compound | Solvent | Temperature (°C) | Solubility (g/kg of solvent) |

| Phenylacetic Acid | Water | 20 | 16.6 |

| Methanol | 20 | 3380 | |

| Ethanol | 20 | 2500 | |

| 2-Propanol | 20 | 1910 | |

| Acetone | 20 | 3250 | |

| Ethyl Acetate | 20 | 1480 | |

| Toluene | 20 | 450 | |

| p-Hydroxyphenylacetic Acid | Water | 20 | 25 |

| Methanol | 20 | 1190 | |

| Ethanol | 20 | 850 | |

| 2-Propanol | 20 | 340 | |

| Acetone | 20 | 450 | |

| p-Aminophenylacetic Acid | Methanol | 20 | 16.5 |

| Ethanol | 20 | 6.5 | |

| 2-Propanol | 20 | 2.0 | |

| Acetone | 20 | 1.5 |

Data compiled from a study by Gracin and Rasmuson (2002).[5]

Contextualizing Solubility: The Biopharmaceutics Classification System (BCS)

The Biopharmaceutics Classification System (BCS) is a regulatory framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability.[6][7][8] This classification helps to predict a drug's in vivo performance and is used to support biowaivers for certain drug products.

-

Class I: High Solubility, High Permeability

-

Class II: Low Solubility, High Permeability

-

Class III: High Solubility, Low Permeability

-

Class IV: Low Solubility, Low Permeability

Determining the solubility of this compound is the first step in placing it within the BCS framework. Given its predicted low aqueous solubility, it is likely to fall into Class II or Class IV. For Class II compounds, bioavailability is often limited by the dissolution rate, and formulation strategies are typically focused on enhancing solubility and dissolution.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Chloro-4-hydroxyphenylacetic acid | C8H7ClO3 | CID 118534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. CA2903871A1 - Formulations with increased solubility of compounds that activate tie-2 - Google Patents [patents.google.com]

- 5. 4-(Methylthio)phenylacetic acid | C9H10O2S | CID 4983912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(Methylthio)phenol | 1073-72-9 | Benchchem [benchchem.com]

- 7. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Chloro-4-(methylthio)phenylacetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure and conformational landscape of 3-Chloro-4-(methylthio)phenylacetic acid. By integrating theoretical principles with established experimental and computational methodologies, this document aims to serve as a comprehensive resource for professionals engaged in research and development where the spatial arrangement of molecules is a critical determinant of function.

Introduction: The Significance of Molecular Conformation

In the fields of medicinal chemistry and materials science, the three-dimensional arrangement of atoms in a molecule—its conformation—is intrinsically linked to its biological activity, physical properties, and interaction with other molecules. Phenylacetic acid and its derivatives are a well-established class of compounds with diverse applications, including their use as plant hormones and in the synthesis of pharmaceuticals like penicillin G and diclofenac.[1][2] The introduction of substituents onto the phenyl ring, such as the chloro and methylthio groups in this compound, introduces specific steric and electronic factors that dictate its preferred spatial orientation. Understanding these conformational preferences is paramount for designing new molecules with optimized efficacy and for predicting their behavior in complex biological systems.

Molecular Structure Overview

This compound is a disubstituted phenylacetic acid derivative. Its fundamental structure consists of a central phenyl ring to which an acetic acid moiety, a chlorine atom, and a methylthio group are attached.

Systematic Information:

The key structural features that govern the molecule's conformation are the rotatable single bonds. The primary axes of rotation are:

-

The bond between the phenyl ring and the methylene group of the acetic acid side chain (C_aryl–CH2).

-

The bond between the methylene carbon and the carbonyl carbon (CH2–COOH).

-

The bond between the aryl carbon and the sulfur atom of the methylthio group (C_aryl–S).

-

The bond between the sulfur atom and the methyl group (S–CH3).

The interplay of electronic effects (hyperconjugation, resonance) and steric hindrance between the substituents and the acetic acid side chain determines the energetically favorable conformations.

Conformational Analysis: Theoretical Drivers and Preferred Geometries

The conformation of phenylacetic acid derivatives is largely governed by the orientation of the carboxylic acid group relative to the phenyl ring.[5] This orientation is defined by the torsion angle (τ) of the C_aryl–C_aryl–CH2–COOH atoms. Studies on phenylacetic acid itself and its halogenated analogs have shown that conformations where the Cα-Cβ bond of the side chain is roughly perpendicular to the plane of the phenyl ring are often energetically favored due to stabilizing hyperconjugative effects.[5]

For this compound, the analysis is more complex due to the presence of two distinct substituents:

-

3-Chloro Group: This electron-withdrawing group influences the electronic distribution of the phenyl ring. Its steric bulk is moderate but can still create repulsive interactions with the acetic acid side chain, depending on the rotational conformation.

-

4-Methylthio Group (-SCH3): The thioanisole moiety has a unique electronic profile. The sulfur atom possesses lone pairs of electrons that can participate in resonance with the aromatic ring. The orientation of the methyl group relative to the ring is another conformational variable. Computational studies on thioanisole and its derivatives provide insight into the rotational barriers and preferred geometries of this group.[6][7]

The combination of these substituents suggests that the lowest energy conformation will be a compromise that maximizes stabilizing electronic interactions while minimizing steric clashes. It is plausible that the bulky methylthio group and the chloro atom will influence the rotational barrier of the acetic acid side chain, potentially favoring specific staggered conformations.

Methodologies for Conformational Elucidation

A multi-faceted approach combining experimental techniques and computational modeling is essential for a thorough understanding of the conformational landscape.

Experimental Approaches

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule. This technique would reveal precise bond lengths, bond angles, and torsion angles, showing the preferred conformation adopted in the crystal lattice. It's important to note that crystal packing forces can sometimes trap a conformation that is not the absolute lowest energy state in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying molecular conformation in solution.

-

Proton (¹H) NMR: The chemical shifts and coupling constants of the methylene protons in the acetic acid side chain can provide clues about their environment and, by extension, the rotational preference around the C_aryl–CH2 bond.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). A key experiment would be to look for NOEs between the ortho proton (at position 5) and the methylene protons of the side chain. The strength of this interaction is directly related to the distance, providing quantitative data to validate computationally derived models.

Computational Modeling Workflow

Computational chemistry offers a powerful means to explore the potential energy surface of a molecule and identify stable conformers.

Workflow for Conformational Analysis: A typical computational workflow involves a multi-step process to ensure a thorough search of the conformational space and accurate energy calculations.

Caption: A typical workflow for computational conformational analysis.

Detailed Protocol: DFT-Based Conformational Analysis

-

Structure Preparation:

-

Draw the 2D structure of this compound using chemical drawing software.

-

Convert the 2D structure to a 3D model.

-

Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

-

Conformational Search:

-

Define the rotatable bonds of interest: C_aryl–CH2, CH2–COOH, and C_aryl–S.

-

Perform a systematic conformational search by rotating these bonds at set increments (e.g., 15-30 degrees).

-

For each generated conformer, perform a quick energy minimization.

-

Cluster the resulting conformers by geometry and energy to identify unique low-energy candidates.

-

-

Quantum Mechanical Optimization:

-

Take the unique low-energy conformers identified in the previous step.

-

Perform a full geometry optimization using a more accurate method, such as Density Functional Theory (DFT). A common and reliable choice is the B3LYP functional with a basis set like 6-31G(d) or larger.[8]

-

This step refines the molecular geometry to find the nearest local energy minimum on the potential energy surface.

-

-

Energy and Frequency Analysis:

-

For each optimized conformer, perform a frequency calculation at the same level of theory.

-

The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

The frequency calculation also provides thermodynamic data, such as the Gibbs free energy (G), which can be used to calculate the relative populations of each conformer at a given temperature using the Boltzmann distribution equation.

-

Predicted Conformational Landscape and Data

Based on studies of related molecules, we can predict the key conformational features and present them in a structured format.[5][8] The primary determinant will be the torsion angle of the acetic acid group relative to the plane of the phenyl ring.

Table 1: Predicted Stable Conformers and Key Dihedral Angles

| Conformer ID | Description of Acetic Acid Orientation | Predicted Torsion Angle (C5-C4-Cα-Cβ) | Predicted Relative Energy (kcal/mol) |

| Conf-1 | Carboxylic acid group is roughly perpendicular (synperiplanar) to the phenyl ring. | ~90° | 0 (Reference) |

| Conf-2 | Carboxylic acid group is roughly parallel (antiperiplanar) to the phenyl ring. | ~0° or ~180° | > 2.0 |

Note: The exact values require specific computational results for this molecule. The relative energy of Conf-2 is predicted to be higher due to the loss of stabilizing hyperconjugative interactions and potential steric clashes between the carbonyl oxygen and the phenyl ring electrons.

Conclusion

The molecular conformation of this compound is dictated by a delicate balance of steric and electronic interactions involving the phenylacetic acid core and its chloro and methylthio substituents. A comprehensive analysis, integrating high-level computational modeling with experimental validation through techniques like X-ray crystallography and NMR spectroscopy, is essential for accurately defining its conformational landscape. The methodologies and theoretical considerations outlined in this guide provide a robust framework for researchers to investigate this molecule and its analogs, enabling a deeper understanding of its structure-function relationships in the context of drug design and materials science.

References

- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 87776-75-8 [chemicalbook.com]

- 4. This compound|87776-75-8--AN PharmaTech Co Ltd [anpharma.net]

- 5. Conformational equilibrium of phenylacetic acid and its halogenated analogues through theoretical studies, NMR and IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Computational simulation and interpretation of the low-lying excited electronic states and electronic spectrum of thioanisole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. xray.uky.edu [xray.uky.edu]

An In-depth Technical Guide to the Biological Activity of 3-Chloro-4-(methylthio)phenylacetic Acid Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetic acid derivatives represent a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This technical guide focuses on the largely unexplored class of 3-Chloro-4-(methylthio)phenylacetic acid derivatives. Drawing from structural analogies to established cyclooxygenase (COX) inhibitors and key pharmaceutical intermediates, this document outlines the theoretical framework and practical methodologies for evaluating their biological activity. We posit that this chemical scaffold holds significant promise for the development of potent and selective anti-inflammatory agents, likely acting via inhibition of the COX-2 enzyme. This guide provides a comprehensive overview of the target pathway, synthetic considerations, and detailed protocols for robust preclinical in vitro and in vivo evaluation.

Introduction: The Rationale for Investigation

The phenylacetic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous NSAIDs, including the widely used drug diclofenac.[2][3] The therapeutic efficacy of these agents is primarily derived from their ability to inhibit the cyclooxygenase (COX) enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins.[4] The specific scaffold, this compound (CAS No. 87776-75-8), while not extensively characterized in public literature, presents a compelling case for investigation.[5] Its structural features—a halogenated phenyl ring and a methylthio group—are common in pharmacologically active molecules and suggest the potential for potent and selective biological activity.

Notably, the related compound 4-(methylthio)phenylacetic acid is a known key intermediate in the synthesis of Etoricoxib, a highly selective COX-2 inhibitor. This relationship strongly suggests that derivatives of this compound are prime candidates for COX enzyme inhibition. This guide provides the scientific framework to explore this hypothesis, from target validation to preclinical proof-of-concept.

The Primary Target: The Cyclooxygenase (COX) Pathway

The anti-inflammatory, analgesic, and antipyretic effects of traditional NSAIDs stem from the non-selective inhibition of two key COX isoenzymes: COX-1 and COX-2.[6]

-

COX-1 is constitutively expressed in most tissues and plays a vital role in homeostatic functions, including protecting the gastric mucosa and maintaining renal blood flow. Inhibition of COX-1 is largely responsible for the common gastrointestinal side effects of NSAIDs.[7]

-

COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[8] It is the primary mediator of the inflammatory prostaglandin response.

Therefore, the central paradigm in modern NSAID development is the design of agents that selectively inhibit COX-2 over COX-1, aiming to retain anti-inflammatory efficacy while minimizing gastrointestinal toxicity.[7][8] The this compound scaffold will be evaluated against this paradigm.

Synthesis and Characterization

The synthesis of this compound derivatives can be achieved through established organic chemistry methodologies. A practical, multi-step synthesis allows for the creation of a library of analogs for structure-activity relationship (SAR) studies.[9] A plausible approach involves the use of readily available phenylacetic acids and their conversion to more complex derivatives.[10]

For example, a synthetic strategy could begin with a suitable precursor like 3-chloro-4-fluoronitrobenzene, followed by nucleophilic substitution with sodium methanethiolate, reduction of the nitro group, diazotization, and finally, a reaction sequence to introduce the acetic acid moiety. Variations in the final step can yield esters, amides, and other derivatives for SAR exploration.

Causality in Synthesis: The choice of a multi-step synthetic route is deliberate. It allows for late-stage diversification, enabling the efficient creation of a focused library of compounds from a common intermediate. This is a resource-effective strategy in early-stage drug discovery to rapidly probe the structure-activity landscape.

Preclinical Evaluation of Biological Activity

A tiered approach, beginning with in vitro assays and progressing to in vivo models, is essential for a comprehensive evaluation.

In Vitro Enzyme Inhibition Assays: COX-1/COX-2

Purpose: The primary goal is to quantify the inhibitory potency (IC50) of the synthesized compounds against COX-1 and COX-2 and to determine their selectivity index (SI). The SI (IC50 COX-1 / IC50 COX-2) is a critical parameter for predicting the potential for reduced gastrointestinal side effects.[8]

Self-Validating Protocol: Fluorometric COX Inhibition Assay

This protocol is self-validating through the inclusion of multiple controls: a no-enzyme control, a no-inhibitor control (100% activity), and a positive control inhibitor with known selectivity (e.g., Celecoxib for COX-2, Aspirin for COX-1).

-

Preparation: Recombinant human COX-1 and COX-2 enzymes are pre-incubated on ice. A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) is prepared containing a heme cofactor.

-

Compound Dilution: Test compounds are serially diluted in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).

-

Reaction Initiation: In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the test compound dilution (or control). Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Substrate Addition: Add arachidonic acid to initiate the enzymatic reaction. Simultaneously, add a fluorometric probe (e.g., ADHP), which reacts with the PGG2 intermediate to produce a fluorescent product (resorufin).

-

Data Acquisition: Measure the fluorescence intensity every minute for 10-20 minutes using a plate reader (Excitation/Emission ~535/590 nm).

-

Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical IC50 and Selectivity Data

| Compound ID | R-Group Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| CMPT-001 | (Parent Acid) | 15.2 | 0.25 | 60.8 |

| CMPT-002 | Methyl Ester | 20.5 | 0.41 | 50.0 |

| CMPT-003 | Ethyl Amide | 12.8 | 0.15 | 85.3 |

| Celecoxib | (Reference) | >100 | 0.04 | >2500 |

| Diclofenac | (Reference) | 0.11 | 0.08 | 1.38 |

In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema

Purpose: To assess the anti-inflammatory efficacy of lead compounds in a well-established acute inflammation model.[11][12][13] This model is particularly relevant as the second phase of inflammation is mediated by prostaglandins, the products of the COX-2 enzyme.[12]

Self-Validating Protocol: Rat Paw Edema

This protocol's integrity is ensured by randomization, blinding of the observer measuring the edema, and the inclusion of vehicle and positive control groups.

-

Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week with free access to food and water.

-

Grouping and Dosing: Animals are randomly assigned to groups (n=6-8 per group):

-

Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, p.o.)

-

Group 2: Positive Control (e.g., Diclofenac, 25 mg/kg, p.o.)[14]

-

Groups 3-5: Test Compound (e.g., 10, 20, 40 mg/kg, p.o.)

-

-

Inflammation Induction: One hour after oral administration of the vehicle/drug, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw of each rat.

-

Edema Measurement: The paw volume is measured immediately after injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.

-

Analysis: The percentage of edema is calculated as: [(Vt - V0) / V0] * 100. The percentage inhibition of edema for each group compared to the vehicle control is then calculated. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold is crucial for optimizing potency and selectivity. QSAR analysis often reveals that parameters like lipophilicity and the steric properties of substituents are critical for activity.[4]

-

Acetic Acid Moiety: Conversion of the carboxylic acid to esters or amides can modulate pharmacokinetic properties (e.g., absorption, metabolism) and may impact binding affinity.

-

Phenyl Ring Substituents: The chloro and methylthio groups are key. The position and electronic nature of these groups are expected to significantly influence COX-2 selectivity. For instance, in related structures, halogen substituents in specific positions are associated with optimal activity.[4]

-

Alpha-Substitution: Adding a methyl group to the carbon alpha to the carboxyl group (as in ibuprofen) can create a chiral center and may enhance potency. A study on a similar scaffold, 3-chloro-4-cyclopropylmethoxyphenylacetic acid, also explored its alpha-methyl homologue.[15]

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, avenue for the discovery of novel anti-inflammatory agents. Based on strong structural precedent, these derivatives are hypothesized to function as potent and potentially selective COX-2 inhibitors. The experimental framework detailed in this guide—encompassing in vitro enzymatic assays and in vivo models of acute inflammation—provides a robust pathway for validating this hypothesis and identifying lead candidates.

Future research should focus on synthesizing a diverse library of derivatives to conduct a thorough SAR study, aiming to optimize both potency and COX-2 selectivity. Promising compounds should then be advanced to further preclinical evaluation, including pharmacokinetic profiling (ADME), comprehensive toxicity studies, and assessment in chronic inflammation models (e.g., adjuvant-induced arthritis) to fully characterize their therapeutic potential.

References

- 1. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]

- 3. ovid.com [ovid.com]

- 4. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 87776-75-8 [chemicalbook.com]

- 6. New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation [mdpi.com]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]

- 10. One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids [organic-chemistry.org]

- 11. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and antiinflammatory activity of 3-chloro-4-cyclopropylmethoxyphenylacetic acid and its alpha-methyl homologue - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 3-Chloro-4-(methylthio)phenylacetic Acid for Advanced Synthesis

Introduction: Unveiling a Versatile Phenylacetic Acid Derivative

In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of intermediates is paramount to the efficiency, scalability, and ultimate success of a synthetic campaign. 3-Chloro-4-(methylthio)phenylacetic acid emerges as a significant, yet specialized, building block. Its unique substitution pattern—a chloro group at the 3-position and a methylthio moiety at the 4-position of the phenylacetic acid core—offers a nuanced reactivity profile for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, potential applications, and safe handling, tailored for professionals in drug discovery and process chemistry. While its direct, large-scale application in a blockbuster drug is not as widely documented as some of its analogues, its structural motifs are present in pharmacologically active compounds, making it a molecule of considerable interest for research and development.

This compound belongs to the broader class of phenylacetic acids, many of which are pivotal precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1] The presence of the methylthio group, in particular, is a key feature in several selective COX-2 inhibitors, hinting at the potential applications of this intermediate.

Core Characteristics of this compound

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 87776-75-8 | [2] |

| Molecular Formula | C₉H₉ClO₂S | [3] |

| Molecular Weight | 216.68 g/mol | [3] |

| Appearance | Off-white to white crystalline solid (typical) | General observation for phenylacetic acids |

| Purity | Typically >98% | [4] |

Synthesis of this compound: A Mechanistic Approach

The preparation of substituted phenylacetic acids often employs robust and well-established named reactions. The Willgerodt-Kindler reaction is a powerful method for the conversion of aryl ketones to the corresponding phenylacetic acids (or their derivatives), and it represents a highly plausible and efficient route to this compound.[5]

The Willgerodt-Kindler Reaction Pathway

This reaction uniquely achieves the migration of a carbonyl group to the terminal position of an alkyl chain and its subsequent oxidation. The Kindler modification, which utilizes elemental sulfur and a secondary amine (commonly morpholine), is a more convenient and widely used variant.[6] The overall transformation for the synthesis of the target molecule would commence from 3-chloro-4-(methylthio)acetophenone.

Caption: Overall scheme of the Willgerodt-Kindler synthesis.

Detailed Experimental Protocol

The following protocol is a representative procedure based on the principles of the Willgerodt-Kindler reaction for phenylacetic acid synthesis.[7]

Step 1: Synthesis of the Thioamide Intermediate

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-4-(methylthio)acetophenone (1 equivalent).

-

Add elemental sulfur (2.5 equivalents) and morpholine (3 equivalents).

-

Heat the reaction mixture to reflux (typically 130-140 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The crude product, a thioamide, will often solidify.

-

Pour the reaction mixture into cold water and stir to break up the solid.

-

Filter the solid thioamide, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis to the Carboxylic Acid

-

In a round-bottom flask, suspend the crude thioamide intermediate in a 10-20% aqueous solution of sodium hydroxide or sulfuric acid.

-

Heat the mixture to reflux for 8-12 hours, until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

If basic hydrolysis was performed, acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the carboxylic acid.

-

Filter the precipitated this compound.

-

Wash the solid with cold water and dry.

-

Recrystallize from a solvent mixture such as toluene/heptane to obtain the final product of high purity.

Causality in Protocol Design

-

Morpholine: Acts as both a solvent and a reactant, forming an enamine with the starting ketone, which is the nucleophilic species that attacks the sulfur.[8]

-

Sulfur (S₈): Serves as the oxidizing agent in this complex rearrangement.

-

Heat: Provides the necessary activation energy for the multiple steps in the rearrangement mechanism.

-

Hydrolysis: The strong acidic or basic conditions are required to cleave the stable thioamide bond to yield the final carboxylic acid.

Reaction Mechanism

The mechanism of the Willgerodt-Kindler reaction is intricate, involving several key steps:

Caption: Simplified mechanism of the Willgerodt-Kindler reaction.

Applications as a Strategic Chemical Intermediate

Phenylacetic acid derivatives are crucial intermediates in the pharmaceutical industry.[7][9] While direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural similarity to a key precursor for the COX-2 inhibitor Etoricoxib is highly significant. The intermediate for Etoricoxib is 4-(methylthio)phenylacetic acid.[10] The addition of a chloro group at the 3-position of this precursor would lead to a novel analogue of Etoricoxib, a common strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties.

Potential Role in the Synthesis of COX-2 Inhibitor Analogues

The synthesis of Etoricoxib involves the condensation of a phenylacetic acid derivative with a substituted pyridine.[8] this compound could be employed in a similar fashion to generate novel compounds for screening as potential anti-inflammatory agents.

The first step would be the activation of the carboxylic acid, for example, by converting it to the corresponding acid chloride.

Caption: Activation of the carboxylic acid for further coupling.

This activated intermediate could then be used in subsequent coupling reactions to build more complex molecules, demonstrating the utility of this compound as a versatile building block in medicinal chemistry.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound. The following information is based on data for closely related phenylacetic acid compounds.

Hazard Identification

-

Eye Irritation: Causes serious eye irritation.[11]

-

Skin Irritation: May cause skin irritation.

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust.

-

Acute Toxicity: May be harmful if swallowed.[11]

Recommended Handling and Personal Protective Equipment (PPE)

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Eye Protection: Wear chemical safety goggles or a face shield.[11]

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Skin Protection: Wear a lab coat and appropriate protective clothing.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion